[1-(4-Ethylphenyl)propyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)propylamine: is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . This compound is characterized by the presence of an ethyl-substituted phenyl group attached to a propylamine chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)propylamine typically involves the alkylation of 4-ethylphenylpropylamine with propyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of 1-(4-Ethylphenyl)propylamine may involve continuous flow processes to ensure high yield and purity. The use of catalytic reactors and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Ethylphenyl)propylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, tertiary amines
Substitution: Halides, alkoxides
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Ethylphenyl)propylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, 1-(4-Ethylphenyl)propylamine is explored for its potential therapeutic applications. It is investigated for its role in the treatment of neurological disorders and as an analgesic agent .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an additive in various formulations. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)propylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, neurotransmission, and metabolic processes .
Comparison with Similar Compounds
- 1-(4-Methylphenyl)propylamine
- 1-(4-Isopropylphenyl)propylamine
- 1-(4-Butylphenyl)propylamine
Comparison: Compared to its analogs, 1-(4-Ethylphenyl)propylamine exhibits unique properties due to the presence of the ethyl group. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and permeability .
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-11-15-14(6-3)13-9-7-12(5-2)8-10-13/h7-10,14-15H,4-6,11H2,1-3H3 |
InChI Key |
MSFFKMWPCYBOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC)C1=CC=C(C=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.